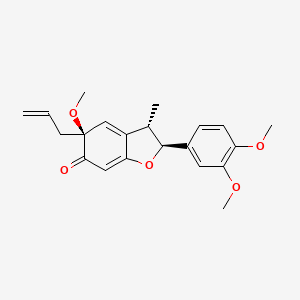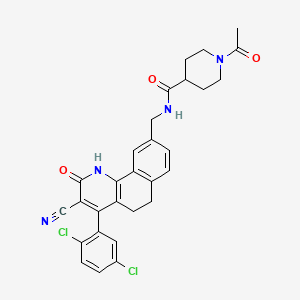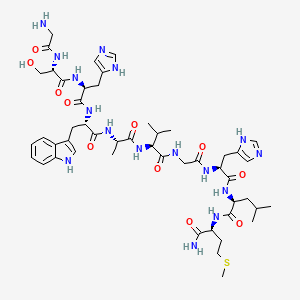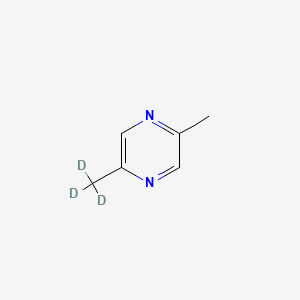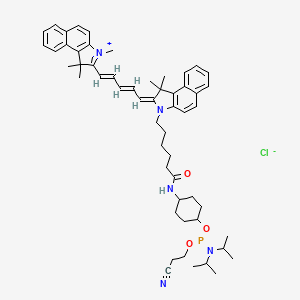
Cy5.5 Phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy5.5 Phosphoramidite is a fluorophore belonging to the cyanine dye family. It is widely used in molecular biology and biochemistry for labeling oligonucleotides. This compound emits fluorescence in the far-red range of the spectrum, making it particularly useful for applications requiring multiplexing and minimal background interference .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy5.5 Phosphoramidite involves the preparation of cyanine dyes followed by the attachment of a phosphoramidite group. The general synthetic route includes:
Preparation of Cyanine Dye: The cyanine dye is synthesized by condensing indole derivatives with reactive intermediates such as aldehydes or ketones.
Attachment of Phosphoramidite Group: The cyanine dye is then reacted with a phosphoramidite reagent, typically involving a protective group such as monomethoxytrityl (MMT) to ensure stability during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated DNA synthesizers are often used to incorporate the dye into oligonucleotides, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cy5.5 Phosphoramidite primarily undergoes substitution reactions during its incorporation into oligonucleotides. The phosphoramidite group reacts with the hydroxyl group of the oligonucleotide, forming a stable phosphite triester linkage .
Common Reagents and Conditions
Reagents: Common reagents include phosphoramidite reagents, protective groups like MMT, and coupling agents such as tetrazole.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products
The major product of these reactions is the Cy5.5-labeled oligonucleotide, which can be used for various applications in molecular biology and biochemistry .
Scientific Research Applications
Cy5.5 Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of labeled oligonucleotides for studying nucleic acid interactions.
Mechanism of Action
The mechanism of action of Cy5.5 Phosphoramidite involves its ability to emit fluorescence upon excitation. The cyanine dye absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected and quantified. This property is exploited in various fluorescence-based assays and imaging techniques .
Comparison with Similar Compounds
Cy5.5 Phosphoramidite is part of the cyanine dye family, which includes other compounds such as:
Cyanine 3 Phosphoramidite: Emits fluorescence in the green range and is used for applications requiring shorter wavelengths.
Cyanine 5 Phosphoramidite: Emits fluorescence in the red range and is similar to Cy5.5 but with slightly different spectral properties.
Cyanine 7 Phosphoramidite: Emits fluorescence in the near-infrared range and is used for deep tissue imaging.
This compound is unique due to its emission in the far-red range, making it suitable for applications requiring minimal background interference and high sensitivity .
Properties
Molecular Formula |
C55H71ClN5O3P |
|---|---|
Molecular Weight |
916.6 g/mol |
IUPAC Name |
N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]-6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C55H70N5O3P.ClH/c1-39(2)60(40(3)4)64(62-38-20-36-56)63-44-32-30-43(31-33-44)57-51(61)27-14-11-19-37-59-48-35-29-42-22-16-18-24-46(42)53(48)55(7,8)50(59)26-13-10-12-25-49-54(5,6)52-45-23-17-15-21-41(45)28-34-47(52)58(49)9;/h10,12-13,15-18,21-26,28-29,34-35,39-40,43-44H,11,14,19-20,27,30-33,37-38H2,1-9H3;1H |
InChI Key |
GECQYBXOGKSPTM-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN\2C3=C(C4=CC=CC=C4C=C3)C(/C2=C\C=C\C=C\C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)C)(C)C.[Cl-] |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN2C3=C(C4=CC=CC=C4C=C3)C(C2=CC=CC=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





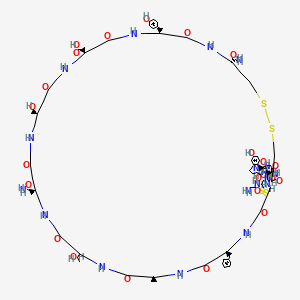
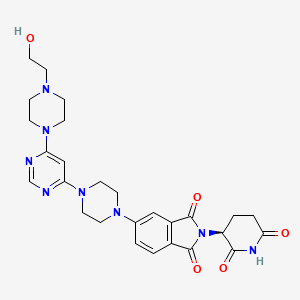
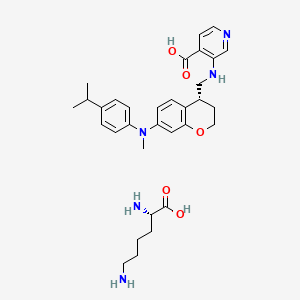
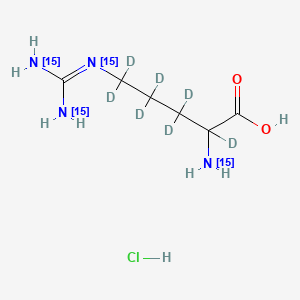
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
